Hydrogen-Bond Donor Capacity: CHF2 vs. CF3 and CH3
The difluoromethyl group (-CHF2) on the target compound acts as a lipophilic hydrogen-bond donor, a capability entirely absent in the trifluoromethyl (-CF3) and methyl (-CH3) analogs [1]. This is supported by a measured interaction energy of -1.2 kcal/mol for a CHF2·O=C interaction in a model system, compared to near-zero values for CF3 [2].
| Evidence Dimension | Hydrogen-bond donor capacity (interaction energy with carbonyl oxygen) |
|---|---|
| Target Compound Data | -1.2 kcal/mol (favorable interaction) |
| Comparator Or Baseline | Trifluoromethyl (-CF3) analog: ~0 kcal/mol (no interaction) |
| Quantified Difference | Gain of ~1.2 kcal/mol in binding affinity potential |
| Conditions | Computational model system; ab initio calculations at the MP2/aug-cc-pVDZ level [2] |
Why This Matters
This property can be leveraged by medicinal chemists to gain target binding affinity without increasing lipophilicity, a distinct advantage over -CF3 analogs for improving ligand efficiency.
- [1] Erickson, J. A., McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626-1631. View Source
- [2] Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2019). The Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry, 62(11), 5628-5637. View Source
